(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol
Overview
Description
(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a thieno[2,3-b]thiopyran ring system, which is a fused bicyclic structure containing sulfur atoms. The presence of a hydroxyl group and a methyl group at specific positions adds to its chemical reactivity and potential utility in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]thiopyran core, followed by functional group modifications to introduce the hydroxyl and methyl groups.
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Formation of the Thieno[2,3-b]thiopyran Core
Starting Materials: Thiophene derivatives and appropriate sulfur sources.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts to facilitate the formation of the bicyclic structure.
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Functional Group Modifications
Hydroxyl Group Introduction: This can be achieved through oxidation reactions using reagents like hydrogen peroxide or peracids.
Methyl Group Introduction: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the hydroxyl group, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing Agents: LiAlH4, NaBH4.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Alkylated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of (4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the sulfur atoms play crucial roles in its binding affinity and reactivity with biological molecules.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Dorzolamide: A related compound used in the treatment of glaucoma, sharing a similar thieno[2,3-b]thiopyran structure.
Brinzolamide: Another sulfonamide derivative with similar pharmacological properties.
Uniqueness
(4R,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
(4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUQUGUUAUVBMO-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(S1(=O)=O)SC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140774 | |
Record name | 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147128-77-6 | |
Record name | 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147128-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Thieno[2,3-b]thiopyran-4-ol, 5,6-dihydro-6-methyl-, 7,7-dioxide, (4R,6S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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